

# An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyladamantane

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## Compound of Interest

Compound Name: **1-Ethynyladamantane**

Cat. No.: **B1297099**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-ethynyladamantane**, a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure and reactive ethynyl group make it a valuable synthon for the development of novel therapeutics and advanced materials. This document details established synthetic protocols, thorough characterization data, and experimental workflows to aid researchers in their scientific endeavors.

## Synthesis of 1-Ethynyladamantane

Several synthetic routes to **1-ethynyladamantane** have been reported, primarily starting from readily available adamantane derivatives such as 1-bromo adamantane or adamantane carboxaldehyde. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

## Synthesis from 1-Bromo adamantane

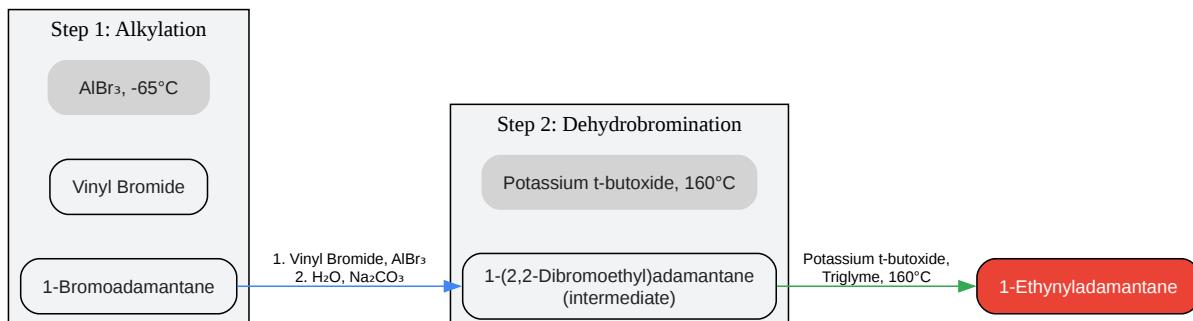
A common and effective method for the preparation of **1-ethynyladamantane** involves the reaction of 1-bromo adamantane with vinyl bromide, followed by dehydrobromination.<sup>[1][2]</sup> This two-step, one-pot synthesis provides the target compound in good yield.

Experimental Protocol:

- A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65°C.[1]
- Aluminum bromide (10 g) is added portionwise over 2 hours while maintaining the low temperature.[1]
- The reaction mixture is then poured onto ice (500 g) and neutralized with a 10% aqueous sodium carbonate solution.[1]
- The aqueous layer is extracted with methylene chloride (3 x 100 ml).[1]
- The combined organic extracts are dried over magnesium sulfate ( $MgSO_4$ ) and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.[1]
- This intermediate is dissolved in triglyme (100 ml), and potassium t-butoxide (38 g, 0.34 mol) is added.[1]
- The mixture is heated to 160°C for 3 hours.[1]
- After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).[1]
- The combined hexane extracts are dried ( $MgSO_4$ ) and distilled to afford **1-ethynyladamantane**.[1]

A modification of this procedure utilizes triethylene glycol as the solvent for the dehydrobromination step, reportedly achieving a 60% overall yield.[2]

Reaction Workflow:

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Caption: Synthesis of **1-Ethynyladamantane** from 1-Bromoadamantane.

## Synthesis via Elimination from a Dihalo-Precursor

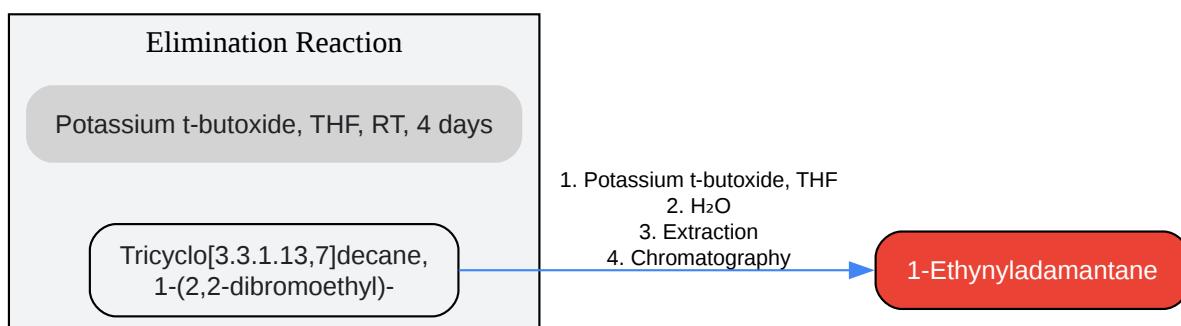
Another reported synthesis involves the elimination reaction of a dihalo-adamantane derivative using a strong base.[3]

Experimental Protocol:

- In an argon-protected glove box, potassium tert-butoxide (4.2 g, 37.9 mmol) is added to a Schlenk flask.[3]
- Freshly distilled tetrahydrofuran (THF, 20 mL) is added, and the mixture is cooled to  $-10^\circ\text{C}$ .[3]
- A solution of Tricyclo[3.3.1.13,7]decane, 1-(2,2-dibromoethyl)- (CAS: 91800-98-5) (4.1 g, 12.6 mmol) in THF is added dropwise.[3]
- The reaction mixture is stirred at room temperature under an argon atmosphere for 4 days.[3]
- The reaction is quenched with water and extracted twice with diethyl ether (20 mL).[3]

- The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]
- After filtration, the solvent is removed under vacuum, and the residue is purified by silica gel column chromatography using hexane as the eluent to give **1-ethynyladamantane** as a white solid.[3]

Reaction Workflow:



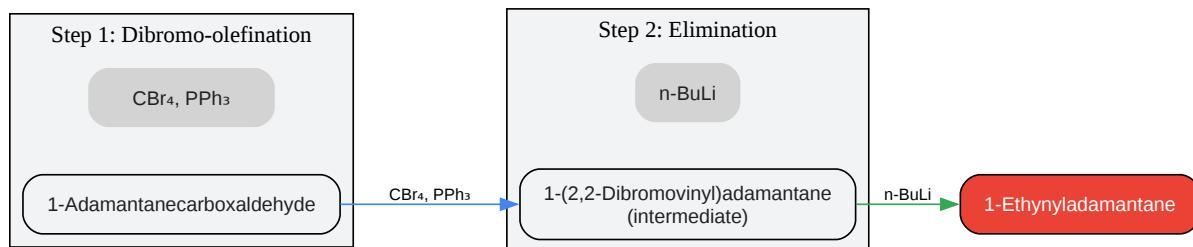
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Caption: Synthesis of **1-Ethynyladamantane** via Elimination.

## Synthesis via the Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes to terminal alkynes.[4][5][6][7] This methodology can be applied to the synthesis of **1-ethynyladamantane** starting from 1-adamantanecarboxaldehyde. The reaction proceeds in two steps: formation of a dibromoalkene followed by elimination to the alkyne.[4]

Conceptual Workflow:

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Caption: Corey-Fuchs Synthesis of **1-Ethynyladamantane**.

## Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **1-Ethynyladamantane**. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>16</sub>	[3][8]
Molecular Weight	160.26 g/mol	[3]
CAS Number	40430-66-8	[3]
Appearance	White to Off-White Solid	[3]
Melting Point	82-83 °C	[1][3]
Boiling Point	95-100 °C (1 mm Hg)	[1]
Solubility	Slightly soluble in Acetone and Chloroform	[3]

Table 2: Spectroscopic Data

Technique	Data	Reference
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 2.08 (s, 1H, ≡CH), 1.94 (m, 3H, adamantane-H), 1.87 (m, 6H, adamantane-H <sub>2</sub> ), 1.67 (m, 6H, adamantane-H <sub>2</sub> )	[3]
<sup>13</sup> C NMR (125.8 MHz, CDCl <sub>3</sub> )	δ 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C)	[3]
Mass Spectrometry (GC-EI, positive ion mode)	m/z calculated for C <sub>12</sub> H <sub>16</sub> (M <sup>+</sup> ): 160.1252, found: 160.0990	[3]

## Applications in Drug Development and Materials Science

The rigid adamantane cage imparts unique properties such as high lipophilicity and metabolic stability to molecules. The terminal alkyne functionality of **1-ethynyladamantane** serves as a versatile handle for further chemical modifications, including:

- Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex molecules.
- Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides.
- Polymer Synthesis: **1-Ethynyladamantane** can be used as a monomer in the synthesis of polymers with high thermal stability and unique mechanical properties.

These reactions make **1-ethynyladamantane** a valuable starting material for the synthesis of a wide range of compounds with potential applications in drug discovery, including antiviral and anticancer agents, as well as in the development of advanced polymers and functional materials.

This guide provides a foundational understanding of the synthesis and characterization of **1-ethynyladamantane**. For further details and specific applications, researchers are encouraged

to consult the cited literature.

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